

# What is the CAS number for Cyanomethyl p-toluenesulfonate?

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## Compound of Interest

Compound Name: Cyanomethyl p-toluenesulfonate

Cat. No.: B080460

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## Cyanomethyl p-Toluenesulfonate: A Technical Guide

CAS Number: 14562-04-0

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on **Cyanomethyl p-toluenesulfonate**. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, its reactivity, and potential biological implications, including a plausible signaling pathway it may trigger due to its chemical nature.

## Chemical and Physical Properties

**Cyanomethyl p-toluenesulfonate**, also known as (Tosyloxy)acetonitrile, is a sulfonate ester that serves as a useful building block in organic synthesis. Its key properties are summarized in the table below.

Property	Value
CAS Number	14562-04-0
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>3</sub> S
Molecular Weight	211.24 g/mol
Appearance	White to off-white crystalline solid
Melting Point	78-82 °C
Boiling Point	Decomposes
Solubility	Soluble in most organic solvents

## Experimental Protocols

### Synthesis of Cyanomethyl p-toluenesulfonate

The synthesis of **Cyanomethyl p-toluenesulfonate** can be achieved through the reaction of glycolonitrile (hydroxyacetonitrile) with p-toluenesulfonyl chloride in the presence of a base. The following protocol is a representative method.

Materials:

- Glycolonitrile (1.0 eq)
- p-Toluenesulfonyl chloride (1.1 eq)
- Pyridine (2.0 eq)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate

- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

#### Procedure:

- To a stirred solution of glycolonitrile (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add pyridine (2.0 eq) dropwise.
- To this mixture, add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours and then at room temperature overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding 1 M hydrochloric acid and transfer the mixture to a separatory funnel.
- Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure **Cyanomethyl p-toluenesulfonate**.

## Reactivity and Applications in Drug Development

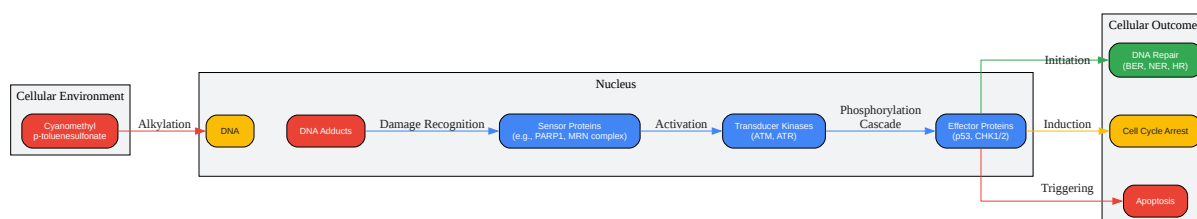
**Cyanomethyl p-toluenesulfonate** is a versatile reagent in organic synthesis, primarily acting as an electrophile. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions. The cyanomethyl moiety can be introduced into various molecules, serving as a precursor to other functional groups.

In the context of drug development, **Cyanomethyl p-toluenesulfonate** can be utilized as a key building block for the synthesis of more complex molecules with potential therapeutic applications.<sup>[1]</sup> Its ability to participate in carbon-carbon and carbon-heteroatom bond formation makes it a valuable tool for medicinal chemists. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic structures, which are common motifs in pharmaceutical agents.

## Potential Biological Activity and Signaling Pathway

As an alkylating agent, **Cyanomethyl p-toluenesulfonate** has the potential to react with nucleophilic sites on biological macromolecules such as DNA and proteins.<sup>[2]</sup> This reactivity is the basis for the cytotoxic effects of many alkylating agents used in chemotherapy. Alkylation of DNA can lead to mutations, DNA strand breaks, and cell cycle arrest, ultimately inducing apoptosis.<sup>[3][4]</sup>

While no specific signaling pathways have been elucidated for **Cyanomethyl p-toluenesulfonate**, a plausible pathway triggered by its alkylating nature would involve the DNA Damage Response (DDR) system.



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A plausible DNA damage response pathway initiated by an alkylating agent.

In this hypothetical pathway, **Cyanomethyl p-toluenesulfonate** enters the cell and alkylates DNA, forming DNA adducts. These adducts are recognized by sensor proteins, which in turn activate transducer kinases like ATM and ATR. These kinases then phosphorylate a cascade of effector proteins, including p53 and CHK1/2, which orchestrate the cellular response. This can lead to the initiation of DNA repair mechanisms, a temporary halt in the cell cycle to allow for repair, or, if the damage is too severe, the induction of programmed cell death (apoptosis). The study of such pathways is crucial for understanding the therapeutic potential and toxicological profile of new chemical entities in drug discovery.

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